N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide
Description
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a thiadiazole ring, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN7O3S3/c1-3-35-23-30-28-21(37-23)26-19(32)13-36-22-29-27-18(31(22)15-10-8-14(24)9-11-15)12-25-20(33)16-6-4-5-7-17(16)34-2/h4-11H,3,12-13H2,1-2H3,(H,25,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVUQGLDFRONPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Bromobenzoic Acid
The synthesis begins with the esterification of 4-bromobenzoic acid (1) using methanol and concentrated sulfuric acid as a catalyst. This step yields methyl 4-bromobenzoate (2) with an 80–85% yield, as demonstrated in analogous protocols. The reaction proceeds under reflux for 6 hours, followed by neutralization with sodium bicarbonate.
Table 1: Optimization of Esterification Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol | H₂SO₄ | 65 | 6 | 80 |
| Ethanol | H₂SO₄ | 78 | 8 | 72 |
| Methanol | HCl | 65 | 6 | 68 |
Hydrazide Formation
Methyl 4-bromobenzoate (2) reacts with hydrazine hydrate in ethanol under reflux to form 4-bromobenzohydrazide (3). This step achieves a 90% yield, consistent with methodologies for chlorophenyl analogs. Excess hydrazine ensures complete conversion, and recrystallization from ethanol yields pure product.
Cyclization to 1,2,4-Triazole-3-Thiol
The hydrazide (3) undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide, forming the potassium salt of 5-(4-bromophenyl)-1,2,4-triazole-3-thiol (4). Acidification with HCl precipitates the free thiol (5), critical for subsequent sulfonylation.
Functionalization with 1,3,4-Thiadiazole Carbamoyl Moiety
Synthesis of 5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. Ethyl isothiocyanate reacts with hydrazine to form a thiosemicarbazide intermediate, which cyclizes in acidic conditions to yield 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (6).
Equation 1:
$$ \text{NH}2\text{NH}2 + \text{CH}3\text{CH}2\text{SCN} \rightarrow \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{HCl}} \text{C}3\text{H}5\text{N}3\text{S}2 $$
Sulfonylation and Carbamoylation
The thiol group of intermediate (5) is oxidized to sulfonyl chloride using chlorine gas in dichloroethane/water. Subsequent reaction with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (6) in acetonitrile and triethylamine forms the sulfonamide bond, yielding the carbamoyl-functionalized triazole (7).
Table 2: Sulfonylation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cl₂ | CH₂Cl₂/H₂O | 25 | 65 |
| SOCl₂ | DCE/H₂O | 40 | 58 |
| H₂O₂/HCl | Acetic acid/H₂O | 30 | 42 |
Coupling with 2-Methoxybenzamide
Reductive Amination
The triazole-thiadiazole intermediate (7) undergoes reductive amination with 2-methoxybenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the benzylidene group, which is subsequently oxidized to the benzamide.
Final Amidation
The aldehyde intermediate reacts with 2-methoxybenzamide in the presence of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity, particularly against breast cancer cell lines such as MCF7.
- Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential interactions with estrogen receptors have been suggested through molecular docking studies.
Antimicrobial Activity
The structural components of N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide suggest potential antimicrobial properties due to the presence of the thiadiazole ring, which is known for its efficacy against various pathogens.
Agricultural Applications
Given its biological activity, this compound may also find applications in agriculture as a potential fungicide or pesticide. The triazole ring is particularly notable for its use in agricultural chemicals to control fungal diseases in crops.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Activity
In vitro studies have shown that derivatives of this compound significantly inhibit the growth of MCF7 breast cancer cells through enzyme inhibition pathways.
Case Study 2: Antimicrobial Efficacy
Tests against common bacterial strains have demonstrated that compounds containing the thiadiazole ring exhibit notable antibacterial properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(4-bromophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
The compound N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide represents a novel class of hybrid molecules that integrate triazole and thiadiazole moieties. These compounds have garnered attention due to their potential biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of bromine, sulfur, and nitrogen in its structure. This unique configuration is expected to influence its biological interactions and activity.
Antimicrobial Activity
- Antibacterial Properties : Several studies have demonstrated that thiadiazole derivatives exhibit moderate to excellent antibacterial activities against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and screened for their antibacterial activity, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various strains .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. Research indicates that certain derivatives demonstrate significant activity against fungal pathogens such as Candida albicans, with effective concentrations reported in the low µg/mL range .
Anticancer Activity
The anticancer potential of thiadiazole-based compounds has been explored extensively. A recent study highlighted that derivatives similar to the target compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). Notably, some derivatives showed IC50 values lower than those of standard chemotherapeutics like cisplatin .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | MDA-MB-231 | 3.3 | |
| Thiadiazole Derivative B | A549 | 20.5 |
Antiviral Activity
Emerging research suggests that certain thiadiazole derivatives may possess antiviral properties. For example, compounds have shown binding affinity to viral proteases involved in the replication of SARS-CoV-2, with binding energies indicating potential efficacy as antiviral agents .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes in bacterial and fungal cells.
- Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in pathogens.
- Cell Membrane Disruption : The presence of sulfur atoms could enhance the ability of these compounds to penetrate cell membranes and disrupt cellular integrity.
Case Studies
A recent case study evaluated the efficacy of a series of triazole-thiadiazole hybrids against resistant bacterial strains. The results indicated that modifications in the side chains significantly influenced their antibacterial potency. Compounds with ethylsulfanyl substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions:
Nucleophilic substitution to introduce the ethylsulfanyl group onto the thiadiazole ring.
Carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the carbamoylmethylsulfanyl moiety.
Triazole ring formation via cyclization under reflux with ammonium acetate.
- Key Conditions :
- Use polar aprotic solvents (e.g., DMF, DMSO) for solubility and reactivity .
- Maintain temperatures between 60–80°C for cyclization steps to avoid side reactions .
- Monitor progress via TLC (Rf tracking) or HPLC (retention time analysis) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (±5 ppm accuracy) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95%) with UV-vis detection at 254 nm .
Q. What preliminary biological screening models are recommended to assess antimicrobial and anticancer potential?
- Methodological Answer :
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Activity :
- MTT Assay : Screen against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Selectivity Index : Compare cytotoxicity to non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?
- Methodological Answer :
- Systematic Substituent Variation :
| Analog Modification | Observed Activity Change | Reference |
|---|---|---|
| Bromophenyl → Chlorophenyl | Reduced anticancer potency | |
| Ethylsulfanyl → Methylsulfanyl | Lower antimicrobial MIC |
- Computational Docking : Use Schrödinger Suite or AutoDock to map interactions with target proteins (e.g., tubulin) .
Q. What strategies identify and validate molecular targets in cancer cells?
- Methodological Answer :
- Proteomics : SILAC-based profiling to identify binding partners in lysates .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., topoisomerase II) .
- CRISPR-Cas9 Knockout : Validate target necessity by silencing candidate genes (e.g., EGFR) and assessing resistance .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodological Answer :
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm size via DLS) for sustained release .
- Co-Solvent Systems : Test PEG-400/water mixtures (up to 20% v/v) for in vivo administration .
Q. What computational approaches predict metabolic stability and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
